N-(3-ethyl-5-methyl-1,2-oxazol-4-yl)-5-propan-2-yl-1,2-oxazole-3-carboxamide
Description
N-(3-ethyl-5-methyl-1,2-oxazol-4-yl)-5-propan-2-yl-1,2-oxazole-3-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound, featuring both oxazole and carboxamide functional groups, makes it a subject of interest in various scientific research fields.
Properties
IUPAC Name |
N-(3-ethyl-5-methyl-1,2-oxazol-4-yl)-5-propan-2-yl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c1-5-9-12(8(4)18-15-9)14-13(17)10-6-11(7(2)3)19-16-10/h6-7H,5H2,1-4H3,(H,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSWBDNCWXUTMJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1NC(=O)C2=NOC(=C2)C(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ethyl-5-methyl-1,2-oxazol-4-yl)-5-propan-2-yl-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions
Oxazole Ring Formation: The oxazole ring can be synthesized through a cyclization reaction involving an α-haloketone and a nitrile. For instance, 3-ethyl-5-methyl-1,2-oxazole can be prepared by reacting 3-ethyl-2-butanone with hydroxylamine hydrochloride under basic conditions.
Carboxamide Introduction: The carboxamide group is introduced by reacting the oxazole derivative with an appropriate isocyanate or by amidation of a carboxylic acid derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-ethyl-5-methyl-1,2-oxazol-4-yl)-5-propan-2-yl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxazole N-oxides.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to reduce the carboxamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the oxazole ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole N-oxides, while reduction can produce amines.
Scientific Research Applications
N-(3-ethyl-5-methyl-1,2-oxazol-4-yl)-5-propan-2-yl-1,2-oxazole-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a candidate for drug development, particularly in the treatment of diseases where oxazole derivatives have shown efficacy.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-ethyl-5-methyl-1,2-oxazol-4-yl)-5-propan-2-yl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For instance, it could inhibit an enzyme by binding to its active site or act as an agonist/antagonist at a receptor.
Comparison with Similar Compounds
Similar Compounds
- 3-ethyl-5-methyl-1,2-oxazole
- 5-propan-2-yl-1,2-oxazole-3-carboxamide
- N-(3-ethyl-1,2-oxazol-4-yl)-1,2-oxazole-3-carboxamide
Uniqueness
N-(3-ethyl-5-methyl-1,2-oxazol-4-yl)-5-propan-2-yl-1,2-oxazole-3-carboxamide is unique due to the presence of both ethyl and methyl groups on the oxazole ring, which can influence its chemical reactivity and biological activity. The combination of these substituents may enhance its binding affinity to specific targets, making it a valuable compound for further research and development.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
